molecular formula C24H26N4O2S B254746 4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile

4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile

Cat. No. B254746
M. Wt: 434.6 g/mol
InChI Key: CMYRDBALZSJNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and has antimicrobial activity against several bacterial strains. In vivo studies have shown that this compound has potential as an anticancer agent, as it has been shown to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its potential use in the development of new drugs and therapies. However, limitations of using this compound in lab experiments include its complex synthesis method, limited availability, and potential toxicity.

Future Directions

There are several future directions for the study of 4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, future studies could focus on the optimization of this compound for use in drug delivery systems and the development of new derivatives with improved properties.
Conclusion:
In conclusion, 4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions. Further studies on this compound are needed to fully understand its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile is a complex process that involves several steps. The synthesis starts with the reaction of 2,4-dichloro-5-nitropyrimidine with sodium sulfide to produce 2-amino-4,5-dichloro-6-(2-butan-2-ylsulfanyl)pyrimidine. This compound is then reacted with 8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-5-carbaldehyde to produce the intermediate compound. The final step involves the reaction of the intermediate compound with benzonitrile to produce the desired product.

Scientific Research Applications

4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile has several potential applications in scientific research. This compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against several bacterial strains. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.

properties

Product Name

4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile

InChI

InChI=1S/C24H26N4O2S/c1-5-13(2)31-23-27-21-20(22(30)28-23)18(15-8-6-14(12-25)7-9-15)19-16(26-21)10-24(3,4)11-17(19)29/h6-9,13,18H,5,10-11H2,1-4H3,(H2,26,27,28,30)

InChI Key

CMYRDBALZSJNJN-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)SC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C

SMILES

CCC(C)SC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C

Canonical SMILES

CCC(C)SC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C

Origin of Product

United States

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